
Cefquinome
概要
説明
セフキノメは、強力な薬理作用と抗菌作用を持つ第4世代セファロスポリン系抗生物質です。 主に獣医学において、大腸菌性乳腺炎や動物の呼吸器疾患など、さまざまな細菌感染症の治療に使用されています 。 セフキノメは、β-ラクタマーゼ酵素に対する耐性があることで知られており、グラム陽性菌とグラム陰性菌の幅広いスペクトルに対する効果を発揮します .
科学的研究の応用
Cefquinome has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of beta-lactam antibiotics and their chemical properties.
Biology: It is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: this compound is investigated for its potential use in treating bacterial infections in animals, particularly in veterinary medicine.
Industry: The compound is used in the development of veterinary pharmaceuticals and as a reference standard in quality control laboratories .
作用機序
セフキノメは、細菌の細胞壁合成を阻害することにより、抗菌作用を発揮します。細菌の細胞壁内に存在するペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン層の形成を妨げます。 この阻害により、細菌の細胞壁が弱体化し、最終的に溶解し、細菌細胞の死滅につながります 。 セフキノメの双性イオン構造は、生物学的膜を迅速に透過することを促進し、抗菌効果を高めます .
類似の化合物:
セフェピム: 抗菌作用が類似した第4世代セファロスポリン系抗生物質ですが、主にヒト医学で使用されています.
セフロキシム: グラム陽性菌に対してより幅広い活性を示す第2世代セファロスポリン系抗生物質.
セフォタキシム: グラム陰性菌に対して高い効果を示す第3世代セファロスポリン系抗生物質.
セフキノメの独自性: セフキノメは、獣医学における特定の使用と、β-ラクタマーゼ酵素に対する耐性によりユニークです。 その双性イオン構造により、細菌の細胞壁を迅速に透過することができ、動物のさまざまな細菌感染症に対して非常に効果的です .
Safety and Hazards
生化学分析
Biochemical Properties
Cefquinome is resistant to beta-lactamase . Its zwitterionic structure facilitates rapid penetration across biological membranes, including porins of bacterial cell walls . It has a higher affinity to target penicillin-binding proteins . The reactive site of this compound is a beta-lactam nucleus, while the main peripheral functional groups are a quaternary quinolinium, an aminothiazolyl moiety, and an unusual O-alkylated oxime .
Cellular Effects
This compound exhibits excellent antibacterial activity against Staphylococcus aureus . It has been shown to have significant effects on the density of Streptococcus agalactiae in a mouse model of mastitis . The antibacterial activity was defined as the maximum change in the S. agalactiae population after each dose .
Molecular Mechanism
This compound acts by inhibiting the synthesis of the bacterial cell wall . It binds to penicillin-binding proteins, which are involved in the final stages of assembling the bacterial cell wall, and inhibits their function. This leads to a weakening of the cell wall, eventually causing the bacterial cell to burst and die .
Temporal Effects in Laboratory Settings
This compound exhibits time-dependent killing and produces in vitro post antibiotic effects (PAEs) increasing with concentration and time of exposure . The duration for which the concentration of the antibiotic remained above the minimum inhibitory concentration (MIC) was defined as the optimal PK/PD index for assessing antibacterial activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . A dosage of 2 mg/kg every 12 h for 3 days was expected to reach a bactericidal activity against S. aureus in case of septicemia . The clinical recommended regimen of three infusions of 75 mg per quarter every 12 h can achieve a 76.67% cure rate in clinical treatment of bovine mastitis caused by Staphylococcus aureus infection .
Metabolic Pathways
This compound is involved in the histidine metabolism pathway . An enzyme called imidazoleglycerol-phosphate dehydratase (IGPD) involved in this pathway plays a crucial role in the antibacterial activity of this compound .
Transport and Distribution
This compound is rapidly distributed and eliminated in animals after intravenous administration . After intramuscular injection, the concentration of this compound in plasma was analysed by liquid chromatography with tandem mass spectrometry (HPLC/MS–MS) .
Subcellular Localization
Given its mechanism of action, it is likely that this compound targets the bacterial cell wall, suggesting that it localizes to the periplasmic space in Gram-negative bacteria or the extracellular space in Gram-positive bacteria where it can interact with its target penicillin-binding proteins .
準備方法
合成経路と反応条件: セフキノメは、複数段階の化学プロセスを通じて合成されます。反応条件は通常、有機溶媒、制御された温度、特定の触媒の使用を含み、目的とする化学的変換を確実にします。
工業生産方法: 工業環境では、セフキノメは、大規模な発酵プロセスとそれに続く化学修飾を用いて生産されます。発酵プロセスには、β-ラクタムコア構造を生成する特定の微生物の培養が含まれます。 このコア構造はその後、化学的に修飾されて必要な官能基が導入され、最終的なセフキノメ分子が生成されます .
3. 化学反応解析
反応の種類: セフキノメは、以下を含むさまざまな化学反応を受けます。
酸化: セフキノメは酸化反応を受け、酸化誘導体の形成につながります。
還元: 還元反応は、セフキノメを薬理作用が変化した還元型に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、化学構造が変化し、薬理作用が異なる可能性のあるセフキノメのさまざまな誘導体です .
4. 科学研究アプリケーション
セフキノメは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: セフキノメは、β-ラクタム系抗生物質とその化学的性質の研究におけるモデル化合物として使用されています。
生物学: 細菌の耐性機構と新しい抗菌剤の開発に関する研究に使用されています。
医学: セフキノメは、特に獣医学において、動物の細菌感染症の治療における潜在的な使用について研究されています。
化学反応の分析
Types of Reactions: Cefquinome undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with altered pharmacological properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the replacement of functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially different pharmacological activities .
類似化合物との比較
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against Gram-positive bacteria.
Cefotaxime: A third-generation cephalosporin with high efficacy against Gram-negative bacteria.
Uniqueness of Cefquinome: this compound is unique due to its specific use in veterinary medicine and its resistance to beta-lactamase enzymes. Its zwitterionic structure allows for rapid penetration across bacterial cell walls, making it highly effective against a wide range of bacterial infections in animals .
特性
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKJNRNSJKEFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefquinome exert its antibacterial effect?
A1: this compound, like other beta-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. [, , ] By binding to PBPs, this compound disrupts the cross-linking of peptidoglycans, leading to bacterial cell death. []
Q2: Does the initial bacterial load affect this compound's efficacy?
A2: Yes, research shows that this compound's bactericidal activity is weakened with increasing initial bacterial concentrations. For instance, in an in vitro study, a concentration of 2xMIC achieved a killing effect with 10^6 CFU/mL, but 32xMIC was needed for the same effect with 10^8 CFU/mL. [, ]
Q3: Are there any studies investigating the impact of this compound on biofilm formation?
A3: Yes, studies have shown that this compound, even at sub-MIC levels, can inhibit biofilm formation in certain bacteria. Notably, research on Staphylococcus xylosus revealed that this compound disrupts histidine metabolism, particularly targeting Imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in this pathway, leading to biofilm inhibition. []
Q4: What is the molecular formula and weight of this compound?
A4: This information is not explicitly stated in the provided research papers. Further resources would be needed to provide these details.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound is primarily an antibiotic and does not possess inherent catalytic properties related to chemical reactions.
Q6: Does modifying the structure of this compound impact its activity?
A6: While the provided research focuses primarily on this compound itself, structural modifications are not extensively discussed. Exploring modifications to the core structure of this compound would require additional research and is beyond the scope of the provided information.
Q7: What strategies are employed to improve this compound's stability or delivery?
A9: Various formulations of this compound exist, including injectable solutions, suspensions, and intramammary infusions. [, , , ] These formulations are designed to enhance stability, solubility, and bioavailability. For instance, the use of esters as solvents in this compound suspension injections has been shown to improve injection safety and reduce irritation. []
Q8: What are the key pharmacokinetic parameters of this compound in different species?
A10: this compound exhibits different pharmacokinetic profiles across species. Key parameters such as absorption half-life (t1/2ab), elimination half-life (t1/2β), and bioavailability (F) vary significantly between species like goats, sheep, and ducklings. [, , , ]
Q9: Which PK/PD index best correlates with this compound's efficacy?
A11: Research suggests that the percentage of time the free drug concentration remains above the minimum inhibitory concentration (%T>fMIC) is the most relevant PK/PD index for this compound. [] This highlights the importance of maintaining sufficient drug exposure over time for optimal antibacterial activity.
Q10: How does pregnancy or lactation influence this compound pharmacokinetics in goats?
A12: A study using nonlinear mixed-effects modeling revealed that physiological states like pregnancy and lactation significantly alter this compound's pharmacokinetic behavior in goats. [] Pregnancy increases absorption rate and volume of distribution but reduces clearance. Lactation, on the other hand, mainly impacts the volume of distribution and elimination rate. []
Q11: Does this compound cross the placental barrier or penetrate milk?
A13: Research indicates that this compound exhibits minimal penetration across the placental barrier in goats. [] Similarly, milk penetration of this compound is also minimal, as observed in studies involving lactating goats. []
Q12: What is the in vivo efficacy of this compound against Staphylococcus aureus?
A14: Studies using a neutropenic mouse thigh infection model demonstrate this compound's potent bactericidal activity against S. aureus. [] This model allows for controlled assessment of antibiotic efficacy in the absence of a functional immune response. This compound exhibited time-dependent killing and produced significant post-antibiotic effects (PAEs), signifying continued bacterial suppression after drug levels fall below the MIC. []
Q13: How does this compound compare to other antibiotics in treating digital dermatitis in cattle?
A15: A study compared the effectiveness of this compound to topical and systemic erythromycin in treating digital dermatitis in cattle. [] Results showed that a 5-day course of this compound led to significantly greater reductions in lesion severity compared to shorter this compound courses or a single erythromycin dose. []
Q14: Are there known mechanisms of resistance to this compound?
A16: Yes, one of the primary mechanisms of resistance to this compound, as with other beta-lactams, involves alterations in PBPs. [] These alterations can reduce the binding affinity of this compound to its target, rendering the drug less effective.
Q15: How does this compound concentration influence the emergence of resistance?
A17: Studies using a rabbit tissue-cage infection model revealed that fluctuations in this compound concentrations within a specific range, between the MIC99 and mutant prevention concentration (MPC), increase the risk of selecting for resistant S. aureus strains. []
Q16: What strategies can be employed to minimize the emergence of resistance?
A18: Maintaining this compound concentrations above the MPC for a significant portion of the dosing interval (≥58%) has been shown to effectively suppress bacterial growth and minimize the selection of resistant populations. []
Q17: What is known about the safety profile of this compound?
A19: While the provided studies highlight this compound's efficacy, they also emphasize its generally good safety profile in various animal species. [, , , ] Specific toxicological data and potential long-term effects require further investigation and are beyond the scope of these papers.
Q18: Are there any targeted drug delivery approaches for this compound?
A20: While the provided research primarily focuses on systemic administration routes like intramuscular and intravenous, some studies explore targeted delivery. Specifically, research on this compound's use for endometritis in cows employed intrauterine infusions, delivering the drug directly to the infection site. [, ]
Q19: What analytical methods are commonly employed for this compound analysis?
A19: Various analytical techniques are used to quantify this compound in biological matrices, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is frequently employed for this compound quantification in plasma and other biological samples. [, , , , , , ]
- HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This highly sensitive and selective technique is increasingly used for this compound residue analysis in various matrices, including milk and animal tissues. [, , , ]
- Microbiological Assay: This method utilizes the growth inhibition of susceptible bacteria, such as Micrococcus luteus, to determine this compound concentrations. [, ]
Q20: How is the accuracy and reliability of these analytical methods ensured?
A22: Analytical method validation is crucial to ensure accuracy, precision, and specificity. Researchers employ various validation parameters, including linearity, recovery, limit of detection (LOD), limit of quantitation (LOQ), and precision, to ensure the reliability of the chosen method. [, , ]
Q21: What is the historical context of this compound development?
A24: this compound, being a fourth-generation cephalosporin, emerged from continuous efforts to develop antibiotics with improved efficacy and broader spectrum activity. Its development marked a significant milestone in veterinary medicine, providing a valuable tool for treating bacterial infections in livestock. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





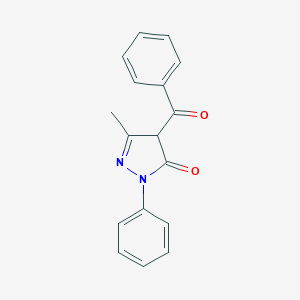
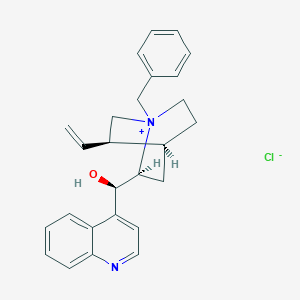

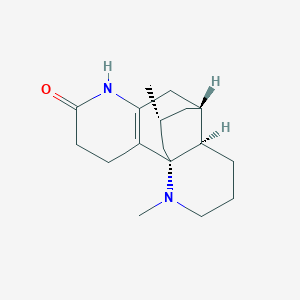

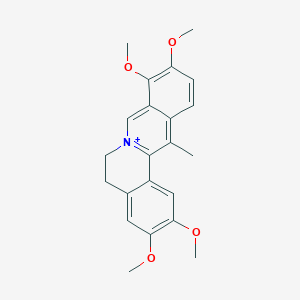
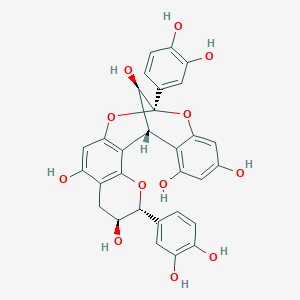
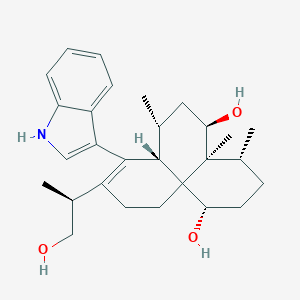
![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)
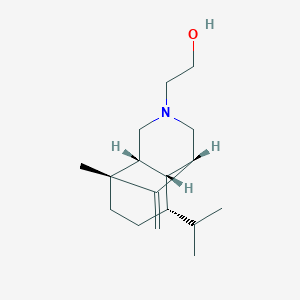
![methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B211611.png)
